![molecular formula C21H21N3O6S2 B2756772 Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478065-39-3](/img/structure/B2756772.png)
Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with a complex structure . It’s part of a collection of rare and unique chemicals . The compound has a linear formula of C11H15NO5S .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C11H15NO5S . It has a molecular weight of 273.31 . For a detailed molecular structure, it’s recommended to use structure search tools or refer to technical documents .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.31 . Other physical and chemical properties like melting point, boiling point, density, and toxicity information can be found using specific tools or databases .Scientific Research Applications
Synthesis and Characterization
The chemical structure and synthesis of compounds related to Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate have been explored in various studies. For instance, the formation of sulfonyl aromatic alcohols by electrolysis and their characterization through LC-ESI-Qq-TOF-MS demonstrate the intricate pathways involved in synthesizing complex organic molecules (Elizalde-González et al., 2012). Similarly, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, further analyzed by NMR, IR, and mass spectroscopies, illustrates the chemical versatility of pyrimidine derivatives (Stolarczyk et al., 2018).
Antimicrobial and Antiviral Activities
Research on pyrimidine derivatives has also delved into their biological activities. A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveals their significant antiviral activity, particularly against retroviruses, highlighting the potential of pyrimidine derivatives in antiviral therapies (Hocková et al., 2003). Furthermore, the synthesis and antimicrobial evaluation of new pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups have shown some derivatives to exceed the activity of reference drugs, emphasizing the role of sulfone groups in enhancing biological activity (Alsaedi et al., 2019).
Environmental Degradation
The environmental degradation of related compounds, such as chlorimuron-ethyl by Aspergillus niger, illustrates the potential of microbial transformation in mitigating the phytotoxicity concerns associated with herbicides. This research underlines the importance of understanding the chemical and biological pathways for the environmental breakdown of sulfonylurea herbicides (Sharma et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[3-[(4-methoxyphenyl)sulfonylamino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-4-29-20(25)18-13-22-21(31-3)23-19(18)30-16-7-5-6-14(12-16)24-32(26,27)17-10-8-15(28-2)9-11-17/h5-13,24H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJUEQJIADVWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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